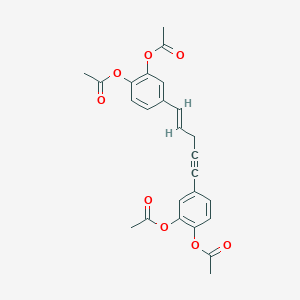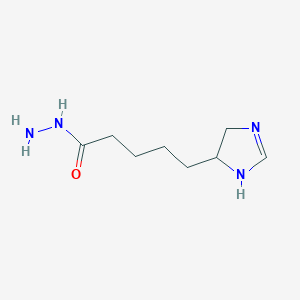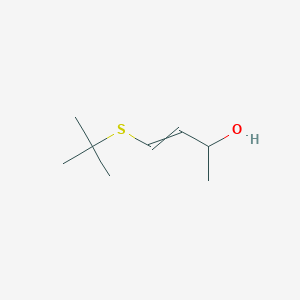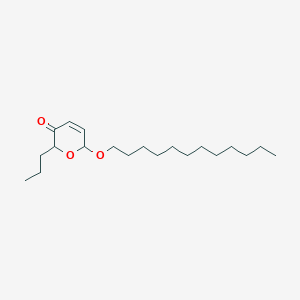
1-Tert-butyl-2,3-dichloro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2,3-dichloro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tert-butyl group, two chlorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2,3-dichloro-4-methylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 2,3-dichloro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2,3-dichloro-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated hydrocarbons.
Scientific Research Applications
1-Tert-butyl-2,3-dichloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-tert-butyl-2,3-dichloro-4-methylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Tert-butyl-3,4-dichlorobenzene: Similar structure but different substitution pattern.
1-Tert-butyl-2,4-dichloro-5-methylbenzene: Another isomer with a different arrangement of substituents.
1-Tert-butyl-2,3-dimethylbenzene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1-Tert-butyl-2,3-dichloro-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both electron-donating (tert-butyl and methyl groups) and electron-withdrawing (chlorine atoms) groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
86368-44-7 |
|---|---|
Molecular Formula |
C11H14Cl2 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-tert-butyl-2,3-dichloro-4-methylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,1-4H3 |
InChI Key |
BUBNKFXAGSSJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
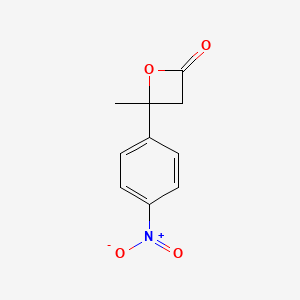
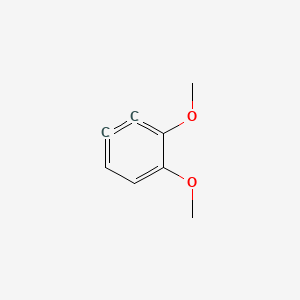
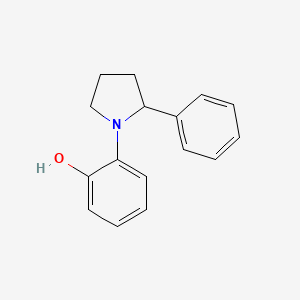
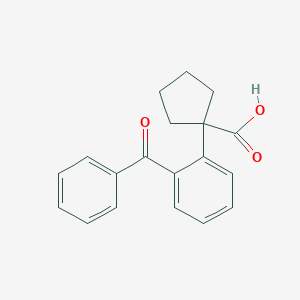
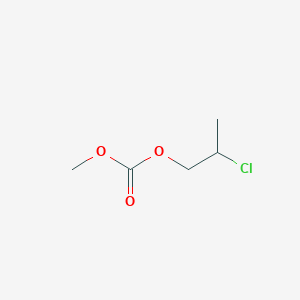
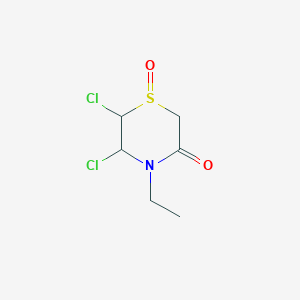
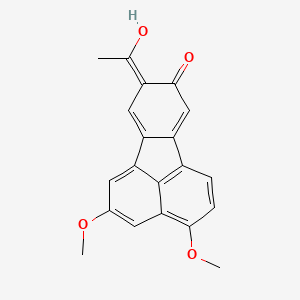
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
